

Overcoming interferences in ICP-OES analysis of complex matrices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Einecs 301-186-9*

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Technical Support Center: ICP-OES Analysis of Complex Matrices

Welcome to our technical support center for overcoming interferences in Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting advice for analyzing complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of interferences encountered in ICP-OES analysis of complex matrices?

A1: In ICP-OES analysis, interferences are effects that cause the measured signal of an analyte to be different from the true signal. They can be broadly categorized into three main types:

- **Spectral Interferences:** These occur when the emission line of an analyte is overlapped by an emission line from another element or a molecular species in the sample matrix. This can lead to falsely high results.[\[1\]](#)[\[2\]](#)
- **Matrix Effects (Non-spectral Interferences):** These are caused by the sample matrix as a whole and can affect the sample introduction and the plasma characteristics. They are

further divided into:

- Physical Interferences: Differences in physical properties (e.g., viscosity, surface tension, density) between samples and calibration standards can alter the efficiency of nebulization and sample transport to the plasma, leading to inaccuracies.[\[3\]](#)[\[4\]](#)
- Chemical Interferences: These arise from chemical reactions occurring in the plasma that affect the atomization and excitation of the analyte. An example is the formation of stable compounds that do not efficiently dissociate.
- Ionization Interferences: High concentrations of easily ionizable elements (EIEs) in the sample matrix can suppress the ionization of the analyte, leading to lower signals for ionic lines.[\[5\]](#)

Q2: How can I identify if my analysis is affected by interferences?

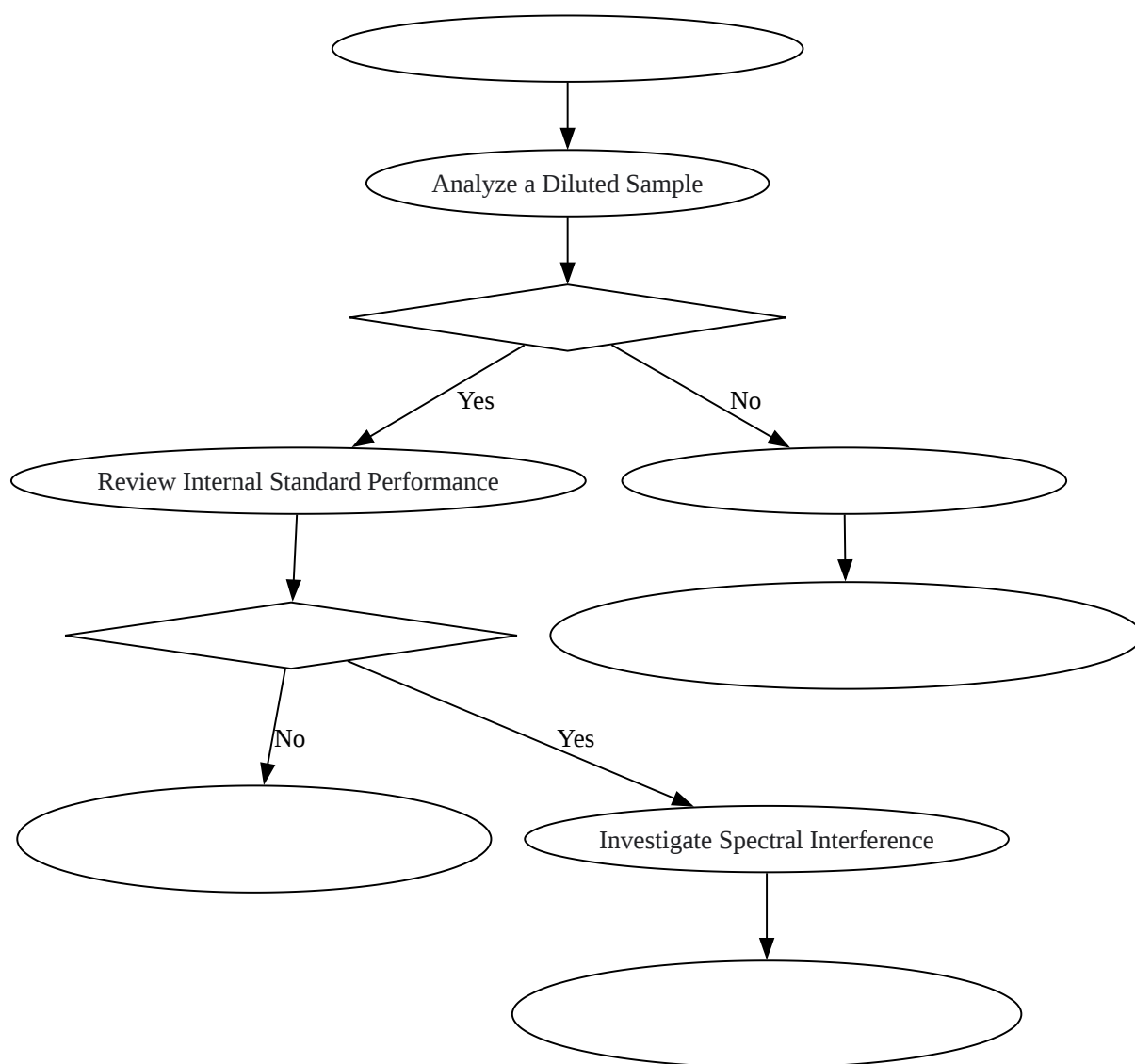
A2: Several indicators can suggest the presence of interferences:

- Poor recovery of spikes: Adding a known amount of the analyte (spike) to a sample and getting a recovery outside the acceptable range (typically 85-115%) is a strong indication of matrix effects.
- Inconsistent results at different dilutions: If the analyte concentration, when corrected for the dilution factor, changes significantly upon diluting the sample, matrix effects are likely present.
- Discrepancies between results from different emission lines: Modern ICP-OES instruments can measure multiple emission lines for a single element. If the results from different lines are not in agreement, spectral interference on one or more lines is a probable cause.[\[1\]](#)
- Visual inspection of spectra: Overlapping peaks or an elevated background around the analyte peak can be a direct sign of spectral interference.

Troubleshooting Guides

Problem: Poor Spike Recovery

If you are observing poor spike recoveries, follow this troubleshooting workflow:



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Problem: Inconsistent Results Between Emission Lines

When different emission lines of the same element yield significantly different concentrations, spectral interference is the most likely culprit.

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Data Presentation

Table 1: Common Spectral Interferences in ICP-OES and Recommended Alternative Wavelengths

| Analyte | Interfering Element | Affected Wavelength (nm) | Recommended Alternative Wavelength (nm) |
|---------|---------------------|--------------------------|---|
| As | Al | 188.980 | 193.696, 197.197 |
| Cd | Fe | 228.802 | 214.439, 226.502 |
| Pb | Al | 220.353 | 217.000, 283.305 |
| Se | Fe | 196.026 | 203.985, 206.279 |
| Tl | Cu | 190.864 | 377.572, 535.046 |
| V | Ti | 309.310 | 292.402, 310.230 |
| Cr | Fe | 267.716 | 205.560, 206.158 |
| Ni | Fe | 231.604 | 221.648, 216.555 |
| Co | Ti | 238.892 | 228.616, 230.786 |
| Zn | Ni | 213.857 | 202.548, 206.200 |

Table 2: Recommended Internal Standards for Different Complex Matrices

| Matrix Type | Common Matrix Elements | Recommended Internal Standards |
|-------------------------------------|--------------------------------|--------------------------------|
| Pharmaceuticals (Oral Dosage) | Organic excipients, Mg, Ca, Ti | Sc, Y, Ge, In |
| High Salt Brines | Na, K, Cl | Sc, Y, Bi |
| Metallurgical Samples (e.g., Steel) | Fe, Cr, Ni, Mn | Sc, Y, Co (if not an analyte) |
| Environmental (Wastewater) | Ca, Mg, Na, K | Sc, Y, In, Ge |
| Biological Fluids (e.g., Urine) | Na, K, Ca, Mg, P, S | Ge, Rh, Y |

Experimental Protocols

Protocol 1: Method of Internal Standardization

The internal standardization method is used to correct for physical interferences and signal drift.^{[5][6]}

Objective: To compensate for variations in sample uptake, nebulization efficiency, and plasma conditions.

Methodology:

- Select an Appropriate Internal Standard (IS):
 - The IS should not be present in the original sample.^[6]
 - It should have similar excitation and ionization characteristics to the analyte.
 - The emission line of the IS should be free from spectral interferences.
 - Commonly used internal standards include Scandium (Sc), Yttrium (Y), Indium (In), Germanium (Ge), and Bismuth (Bi).^[4]
- Prepare the Internal Standard Stock Solution: Prepare a stock solution of the chosen IS at a concentration that, when added to all samples and standards, will produce a stable and

sufficiently intense signal.

- **Add the Internal Standard:** Add a constant and precise amount of the IS stock solution to all blanks, calibration standards, and samples. This can be done manually or online using a mixing T-piece and a separate channel on the peristaltic pump.
- **Analysis:** Analyze the samples and standards. The instrument software will measure the intensities of both the analyte and the IS.
- **Data Processing:** The software calculates the ratio of the analyte signal to the IS signal. This ratio is then used to construct the calibration curve and determine the concentration of the analyte in the samples.

Protocol 2: Method of Standard Additions

The method of standard additions is particularly useful for compensating for matrix effects.^[7]

Objective: To create a calibration curve within the sample matrix, thereby accounting for its specific effects on the analyte signal.

Methodology:

- **Prepare a Series of Standard Addition Solutions:**
 - Take several equal aliquots of the unknown sample.
 - To all but one aliquot, add known and incrementally increasing amounts of a standard solution of the analyte.
 - The remaining aliquot is left un-spiked.
 - Dilute all aliquots to the same final volume.
- **Analysis:** Analyze the un-spiked sample and all the standard addition solutions.
- **Construct the Standard Addition Plot:**

- Plot the measured signal intensity (y-axis) against the concentration of the added standard (x-axis).
- Perform a linear regression on the data points.
- Determine the Unknown Concentration:
 - Extrapolate the linear regression line back to the x-axis (where the signal is zero).
 - The absolute value of the x-intercept is the concentration of the analyte in the original sample.^[7]

This technical support center provides a foundational guide to addressing common interferences in ICP-OES analysis of complex matrices. For more specific applications, further method development and validation are essential.

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- To cite this document: BenchChem. [Overcoming interferences in ICP-OES analysis of complex matrices]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12673181#overcoming-interferences-in-icp-oes-analysis-of-complex-matrices>]

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